Cholesteryl hexanoate
Overview
Description
Cholesteryl hexanoate is a chemical compound with the molecular formula C33H56O2 It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with hexanoic acid
Mechanism of Action
Cholesterol Hexanoate, also known as Cholesteryl Caproate, Cholesteryl Hexanoate, or Cholest-5-en-3beta-yl Hexanoate, is an organic compound belonging to the class of esters . It has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions .
Target of Action
It’s known that cholesterol and its derivatives play a crucial role in various biological processes, including membrane structure, precursor for the synthesis of the steroid hormones, the bile acids, and vitamin d .
Mode of Action
It is formed from the reaction between cholesterol and caproic acid . The reactions share a common stereospecific (pro-R or pro-S) mode of action where hydrogen abstraction is followed by a stereospecific addition of oxygen that is followed by a reduction to the corresponding hydroperoxyeicosatetraenoic acid (HPETE) .
Biochemical Pathways
Cholesterol Hexanoate likely impacts the cholesterol metabolism pathway. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . Cholesterol homeostasis in humans is regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as roxadustat, are well characterized . The apparent volume of distribution, apparent clearance, renal clearance, elimination half-life, plasma binding, and the fraction eliminated by hemodialysis are all factors that could potentially impact the bioavailability of Cholesterol Hexanoate.
Result of Action
It’s known that cholesterol and its derivatives have several applications in the pharmaceutical industry, particularly as bioactive compounds with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Action Environment
The action environment of Cholesterol Hexanoate is likely to be influenced by various factors. For instance, it has been shown to have the ability to form films with high stability and good optical properties . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl hexanoate can be synthesized through the esterification of cholesterol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of cholest-5-en-3beta-yl hexanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesteryl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3beta-yl acetate: Another ester derivative of cholesterol with similar properties.
Cholest-5-en-3beta-yl propanoate: A shorter-chain ester with different physical and chemical properties.
Cholest-5-en-3beta-yl butanoate: Another ester with a different chain length.
Uniqueness
Cholesteryl hexanoate is unique due to its specific chain length, which can influence its solubility, melting point, and interaction with biological membranes. This makes it particularly useful for certain applications where these properties are critical .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBODWXATDKICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909954 | |
Record name | Cholest-5-en-3-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062-96-0 | |
Record name | Cholest-5-en-3-ol (3.beta.)-, hexanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of Cholesteryl hexanoate and how does it relate to its packing?
A1: this compound crystallizes in the monoclinic space group P21. [, , ] The molecules arrange themselves in monolayers, with their long axes antiparallel and tilted. [] Within these monolayers, the cholesteryl groups pack closely together. [, ] This type of packing, often referred to as Monolayer Type II, is similar to that observed in other cholesterol derivatives like cholesteryl octanoate and cholesteryl oleate. [, , ]
Q2: How does the length of the alkyl chain in cholesterol esters affect their phase transitions?
A2: The length of the alkyl chain in cholesterol esters plays a significant role in determining their phase behavior. Studies on binary mixtures of cholesteryl esters with varying alkyl chain lengths, such as cholesteryl palmitate (C16), cholesteryl myristate (C14), cholesteryl nonanoate (C9), and cholesteryl caproate (C6), have demonstrated the influence of chain length on phase transition temperatures and the nature of the transitions. [, , ] For example, decreasing the mean molecular length by altering the composition of these mixtures can shift the smectic A - cholesteric phase transition towards a second-order transition. [, ]
Q3: Can high pressure induce new liquid crystalline phases in this compound?
A3: While some studies suggested the possibility of a pressure-induced smectic phase in Cholesteryl pentanoate (a closely related compound), investigations on this compound under high pressure (up to 2600 bars) did not reveal such a phase. [] Instead, the cholesteric phase range expanded with increasing pressure and temperature. []
Q4: Can this compound be used to modify the properties of polymers?
A4: Yes, this compound has been successfully used as a side chain in the synthesis of chitosan derivatives. [] Incorporating this compound enhances the solubility of chitosan and imparts liquid crystalline properties to the resulting polymers. [] These modified chitosan derivatives show promise as potential drug delivery vehicles. []
Q5: How do the crystal structures of this compound and Cholesteryl pentyl carbonate compare?
A5: Both this compound and Cholesteryl pentyl carbonate crystallize in the monoclinic space group P21 and exhibit the Monolayer Type II packing arrangement, with antiparallel molecules forming monolayers. [, ] The cholesteryl groups are closely packed within these layers, and the alkyl chains are oriented towards the interlayer space. [, ] This structural similarity contributes to the comparable physical properties and phase behavior observed for these compounds.
Q6: What techniques are used to study the phase transitions in this compound and its derivatives?
A6: Several techniques are employed to study the phase transitions in these compounds. Differential scanning calorimetry (DSC) is commonly used to measure the latent heat associated with phase transitions, providing information about the thermodynamics of the transitions. [, ] Small-angle X-ray diffraction is another valuable tool, revealing information about the molecular ordering and domain sizes within different phases. [] Additionally, viscosity measurements can be used to identify changes in the flow behavior of the liquid crystals, which can signal the occurrence of phase transitions. [] The thermo dielectric effect, specifically the production of thermoelectrets during phase transitions, is also employed to precisely determine phase transition temperatures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.